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Compound of Interest

Compound Name:
PI3-Kinase alpha Inhibitor 2

(hydrochloride)

CAS No.: 1188890-32-5

Cat. No.: B162998 Get Quote

Inhibitor 2 (Hydrochloride) CAS No: 1188890-32-5 (HCl salt); 371943-05-4 (Free base)

Abstract
This guide details the technical protocols for evaluating PI3-Kinase

Inhibitor 2 (hydrochloride), a potent and selective ATP-competitive inhibitor of the PI3K p110

catalytic subunit (

= 2 nM). Unlike broad-spectrum inhibitors (e.g., LY294002), this compound exhibits isoform
selectivity (p110

> p110

>> p110

) but retains significant activity against mTOR (

= 49 nM). This document provides optimized workflows for biochemical kinase activity assays
(ADP-Glo™ platform) and cell-based signaling interrogation (Akt phosphorylation via Western
Blot), emphasizing solubility management and data interpretation.
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Chemical Name: 3-[4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-phenol, dihydrochloride

Mechanism of Action: Reversible, ATP-competitive inhibition of the p110

kinase domain.

Solubility & Reconstitution (Critical)
The hydrochloride salt form improves stability but requires specific handling to prevent

precipitation in aqueous buffers.

Stock Solution: Dissolve in DMSO to a concentration of 10 mM.

Note: Do not attempt to dissolve directly in aqueous buffers (PBS/Media) to avoid

immediate crashing out.

Storage: Aliquot stock solution into light-protective vials. Store at -20°C (stable for 6 months)

or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

Working Solutions: Dilute the DMSO stock into the assay buffer immediately prior to use.

Keep final DMSO concentration < 1% in cell assays and < 2% in enzymatic assays to avoid

solvent interference.

Selectivity Profile

Target Isoform (nM)

Selectivity Ratio (vs.

)

PI3K p110 2 1x

PI3K p110 16 ~8x

mTOR 49 ~25x

PI3K p110 >100 >50x

PI3K p110 660 330x

Data Source: Cayman Chemical & Biomol Product Data [1, 2].
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Biochemical Assay Protocol (ADP-Glo™ Platform)
Objective: Determine the

of the inhibitor against recombinant PI3K

enzyme by quantifying ADP generation.

Rationale
The ADP-Glo™ assay is preferred over fluorescence polarization (FP) for PI3K because it

directly measures kinase activity (ADP production) rather than displacement, reducing false

positives from fluorescent interference.

Materials
Enzyme: Recombinant human PI3K (p110

/p85

complex).

Substrate: PIP2:PS Lipid Kinase Substrate (requires sonication).

Cofactor: Ultra-pure ATP (use at

, typically 25–50

M).

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM

, 0.025 mg/mL BSA.

Workflow Diagram
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Figure 1: Step-by-step workflow for the ADP-Glo kinase assay.

Step-by-Step Procedure
Lipid Preparation (Crucial):

Dilute PIP2:PS substrate in Kinase Buffer.

Sonicate for 1 minute in a water bath to form uniform lipid vesicles. Cloudiness indicates

poor vesicle formation which leads to high variability.

Compound Plate: Prepare a 10-point dose-response curve in 100% DMSO (starting at 10

M final assay concentration). Dilute 1:25 into Kinase Buffer (4% DMSO intermediate).

Reaction Assembly (384-well plate):

Add 2.5

L of diluted inhibitor (or vehicle).

Add 2.5

L of Enzyme/Lipid mix (Final p110

conc: ~2-4 nM).

Pre-incubation:[2] Incubate for 10 mins at RT to allow inhibitor binding.

Start: Add 5

L of ATP solution (Final ATP: 25

M).

Incubation: Shake briefly, seal, and incubate for 60 minutes at room temperature (

).
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Detection:

Add 10

L ADP-Glo™ Reagent. Incubate 40 min (stops kinase, depletes unconsumed ATP).

Add 20

L Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

Read: Measure Luminescence.

Cell-Based Assay Protocol (Akt Phosphorylation)
Objective: Validate cellular target engagement by measuring the reduction of p-Akt

(S473/T308) in A375 or MCF-7 cells.

Pathway Context
PI3K

converts PIP2 to PIP3, recruiting Akt to the membrane where it is phosphorylated by PDK1
(T308) and mTORC2 (S473). Inhibition of PI3K

should abolish these signals.
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Figure 2: PI3K/Akt/mTOR signaling cascade showing the point of inhibition.

Protocol
Seeding: Plate A375 cells (melanoma) or MCF-7 (breast cancer) at

cells/well in 6-well plates. Allow to attach overnight.
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Starvation (Recommended): Wash cells with PBS and replace with serum-free media for 4–

16 hours. This lowers basal Akt phosphorylation, maximizing the dynamic range when

stimulated.

Treatment:

Pre-treat with PI3K

Inhibitor 2 (Dose range: 10 nM – 10

M) for 1 hour.

Stimulation: Add Insulin (100 nM) or EGF (50 ng/mL) for the final 15 minutes of treatment

to spike PI3K activity.

Lysis:

Wash with ice-cold PBS containing phosphatase inhibitors (

, NaF).

Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

Western Blot Analysis:

Primary Targets: p-Akt (Ser473), p-Akt (Thr308).

Downstream Marker: p-S6 (Ser235/236) – confirms mTOR/S6K axis downregulation.

Loading Control: Total Akt,

-Actin.

Expected Result: Dose-dependent disappearance of p-Akt bands.

in cells is typically higher (0.1 – 1.0

M) than biochemical assays due to ATP competition and membrane permeability [1].
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Data Analysis & Troubleshooting
Calculation of
Normalize data to controls:

Signal

: DMSO control (Enzyme + Substrate).

Signal

: No Enzyme control (or high dose Wortmannin).

Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

Troubleshooting Guide
Issue Probable Cause Solution

High Background

(Biochemical)
Incomplete ATP depletion

Ensure ADP-Glo Reagent

incubates for full 40 min.

No Inhibition (Cell) High ATP competition

Increase inhibitor

concentration; ensure serum

starvation was effective.

Precipitation Aqueous shock

Dilute compound in buffer

immediately before adding to

cells; do not store diluted

aqueous stocks.

Variability Lipid aggregation
Sonicate PIP2 substrate

thoroughly before every assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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